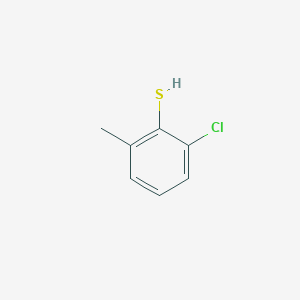

2-Chloro-6-methylthiophenol

Descripción

2-Chloro-6-methylthiophenol (CAS 18858-05-4) is an organosulfur compound with the molecular formula C₇H₇ClS and a molecular weight of 158.65 g/mol . Structurally, it features a benzene ring substituted with a thiol (-SH) group, a chlorine atom at the 2-position, and a methyl group at the 6-position (ortho to the chlorine and para to the thiol) . This compound is air-sensitive, with a density of 1.595 g/cm³ and stability at 135–136°C (35 mmHg) . It is primarily used in research settings, such as organic synthesis, due to its reactive thiol group and steric/electronic effects imposed by its substituents .

Propiedades

IUPAC Name |

2-chloro-6-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRLJMYSWRBJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399651 | |

| Record name | 2-Chloro-6-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18858-05-4 | |

| Record name | 2-Chloro-6-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methyl-benzenthiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylthiophenol typically involves the chlorination of 6-methylthiophenol. One common method includes the reaction of 2-chloro-6-methylaniline with sodium nitrite in hydrochloric acid at low temperatures, followed by extraction and purification processes . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced equipment to maintain precise reaction conditions. The use of automated systems ensures consistent quality and efficiency in production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic displacement under controlled conditions. This reactivity is exploited to synthesize derivatives:

-

Methoxy substitution : Reaction with sodium methoxide in ethanol yields 2-methoxy-6-methylthiophenol.

-

Thiomethylation : Sodium thiomethoxide replaces chlorine with a methylthio group, forming 2,6-bis(methylthio)phenol .

Key conditions :

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| NaSMe | Water | 10–30°C | 94% |

| NaOMe | Ethanol | Reflux | 85% |

Oxidation Reactions

The methylthio group and phenolic hydroxyl group are susceptible to oxidation:

Methylthio Group Oxidation

-

Sulfoxide formation : Treatment with hydrogen peroxide (H₂O₂) at 0–5°C produces 2-chloro-6-(methylsulfinyl)phenol.

-

Sulfone formation : Prolonged oxidation with H₂O₂ at 50°C yields 2-chloro-6-(methylsulfonyl)phenol.

-

Chlorine dioxide (ClO₂) oxidation :

Hydroxyl Group Oxidation

-

The phenolic -OH oxidizes to quinones under strong oxidants like KMnO₄, though this pathway is less common due to competing sulfur oxidation.

Acid-Base Reactions

The phenolic hydroxyl group (pKa ≈ 10) forms salts with bases:

-

Deprotonation : Reacts with NaOH to form the water-soluble phenoxide ion, enhancing electrophilic substitution reactivity.

Electrophilic Aromatic Substitution

The hydroxyl group activates the aromatic ring for electrophilic attacks, though steric hindrance from the -S

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Chloro-6-methylthiophenol is characterized by a thiophenol structure, which includes a sulfur atom within a five-membered aromatic ring. Its chlorinated and methylated substituents enhance its reactivity and potential utility in various chemical reactions.

Research Applications

1. Pharmaceutical Development

- Anticancer Research : Compounds similar to this compound have been studied for their potential as Src/Abl kinase inhibitors, which are crucial in treating chronic myelogenous leukemia (CML). For instance, derivatives of this compound demonstrated significant antiproliferative activity against cancer cell lines, suggesting its utility in drug development for oncology .

2. Synthesis of Chemical Intermediates

- Organic Synthesis : this compound serves as a precursor in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable in creating more complex molecules for research .

3. Environmental Chemistry

- Taint and Off-flavour Studies : This compound has been identified as a contributor to taints and off-flavours in wines. Understanding its role can help improve wine quality control processes .

Case Study 1: Antiproliferative Activity

A study evaluated the effectiveness of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, which incorporates this compound as a key structural component. This compound exhibited robust activity against hematological malignancies and was noted for low toxicity levels during trials .

Case Study 2: Environmental Impact Assessment

Research conducted on the impact of 2-Chloro-6-methylphenol in wine highlighted its role as a contaminant affecting sensory properties. The study concluded that controlling the levels of this compound could significantly enhance wine quality, demonstrating its relevance in food science and environmental chemistry .

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Src/Abl kinase inhibitors | Effective against CML cell lines; low toxicity noted |

| Organic Synthesis | Precursor for complex organic compounds | Valuable in nucleophilic substitution reactions |

| Environmental Chemistry | Taints in wines | Identified as a cause of off-flavours |

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-methylthiophenol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the chlorine and methyl groups influences its binding affinity and reactivity with target molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares 2-Chloro-6-methylthiophenol with structurally related chlorophenols, thiophenols, and sulfonated derivatives:

Key Observations:

- Thiol vs. Phenol: Unlike chlorophenols (e.g., 2-chlorophenol), which have a hydroxyl (-OH) group, this compound’s thiol (-SH) group confers higher acidity (thiophenol pKa ~6–8 vs. phenol pKa ~10) and distinct reactivity in nucleophilic substitutions .

- Sulfonyl Chloride Comparison: Sulfonyl chloride derivatives (e.g., 2-Chloro-6-methylbenzenesulfonyl chloride) are more reactive toward amines, enabling sulfonamide synthesis, whereas thiophenols are better suited for thioether formation .

Physicochemical Properties

- Thermal Stability: this compound’s stability at elevated temperatures (135–136°C) makes it suitable for high-temperature reactions, unlike 2-chlorophenol, which has a lower melting point .

Actividad Biológica

2-Chloro-6-methylthiophenol, an organosulfur compound, has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiophenol group substituted with a chlorine atom and a methyl group. Its molecular formula is C7H7ClS, and it has a molecular weight of approximately 174.64 g/mol. The presence of the thiol (-SH) group contributes to its reactivity and biological activity.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. Notably, methods often involve chlorination of 6-methylthiophenol or related compounds under controlled conditions to achieve high yields and purity. For instance, one method employs the use of chlorinating agents in organic solvents at specific temperatures to facilitate the reaction while minimizing byproducts .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as Gentamycin .

| Microorganism | MIC (µg/mL) | Comparison to Gentamycin |

|---|---|---|

| Escherichia coli | 8 | Comparable |

| Bacillus subtilis | 16 | Comparable |

| Candida albicans | 16 | Lower activity |

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The compound demonstrated the ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Study on Antimicrobial Efficacy

In a specific study focusing on the antimicrobial efficacy of various substituted thiophenols, this compound was found to inhibit the growth of several bacterial strains significantly. The study highlighted its potential as a lead compound for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .

Toxicological Assessment

A toxicological assessment conducted on related compounds indicated that while some organosulfur compounds exhibit low toxicity at therapeutic doses, caution is advised due to possible side effects such as skin irritation or allergic reactions upon prolonged exposure .

Q & A

Q. What synthetic methodologies are commonly employed for 2-Chloro-6-methylthiophenol, and how can researchers optimize reaction conditions?

Methodological Answer: The synthesis of this compound typically involves halogenation or thiolation of precursor aromatic compounds. Key steps include:

- Route Selection : Compare methods such as Friedel-Crafts alkylation followed by chlorination, or direct substitution using thiolating agents (e.g., H₂S/NaOH under controlled pH).

- Condition Optimization : Monitor temperature (e.g., 60–80°C for thiolation), solvent polarity (e.g., dichloromethane for non-polar intermediates), and catalyst choice (e.g., AlCl₃ for electrophilic substitution).

- Yield and Purity : Validate via gas chromatography (GC) or high-performance liquid chromatography (HPLC), targeting >90% purity for downstream applications .

Q. Table 1: Representative Synthetic Routes

| Method | Yield (%) | Key Conditions | Characterization Techniques |

|---|---|---|---|

| Friedel-Crafts Alkylation | 75–85 | AlCl₃, 0°C, DCM solvent | NMR, FT-IR, GC-MS |

| Direct Thiolation | 65–75 | H₂S/NaOH, 70°C, 12 hrs | HPLC, Elemental Analysis |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) in ¹H NMR. Use ¹³C NMR to confirm chlorine substitution patterns.

- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., m/z 158 for [M]⁺) and fragmentation patterns using electron ionization (EI-MS) .

- Infrared Spectroscopy (FT-IR) : Detect S-H stretching (~2550 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent oxidation.

- Waste Disposal : Neutralize with 10% NaOH solution before disposal to minimize environmental release .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic and thermodynamic properties of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for aromatic systems. Basis sets like 6-311+G(d,p) are recommended for sulfur and chlorine atoms .

- Property Calculation : Compute HOMO-LUMO gaps, electrostatic potential maps, and bond dissociation energies (BDEs) to assess reactivity.

- Validation : Compare computed vibrational frequencies (e.g., S-H stretch) with experimental FT-IR data .

Q. Table 2: DFT Performance Metrics for Chlorophenol Derivatives

| Functional | Avg. Error (kcal/mol) | Applicability |

|---|---|---|

| B3LYP | 2.4 | Thermochemistry, Kinetics |

| M06-2X | 3.1 | Non-covalent Interactions |

Q. How should researchers resolve contradictions in toxicity data for this compound across studies?

Methodological Answer:

- Data Triangulation : Cross-reference in vitro (e.g., Ames test) and in vivo (rodent models) results to assess mutagenicity thresholds.

- Confounding Factors : Control for variables like solvent choice (DMSO vs. water) and exposure duration in experimental design .

- Meta-Analysis : Use systematic review tools (e.g., PRISMA guidelines) to evaluate study quality and identify publication bias .

Q. Key Contradiction Sources :

- Variability in cell line sensitivity (e.g., HepG2 vs. CHO-K1).

- Discrepancies in LD₅₀ values due to purity differences (>95% vs. technical grade).

Q. What strategies enhance literature retrieval for chlorophenol derivatives in academic databases?

Methodological Answer:

- Keyword Optimization : Combine terms like "this compound" with MeSH headings (e.g., "Chlorophenols/toxicity") and Boolean operators (e.g., "AND synthesis") .

- Database Selection : Prioritize PubMed, TOXCENTER, and NTRL for toxicological data; use SciFinder for reaction pathways.

- Screening Workflow : Apply a two-step process:

Q. Table 3: Literature Search Efficiency

| Strategy | Relevance Rate (%) | Time Saved (hrs/study) |

|---|---|---|

| Boolean + MeSH | 85 | 1.2 |

| Single-Keyword | 45 | 0.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.